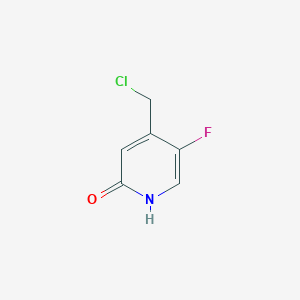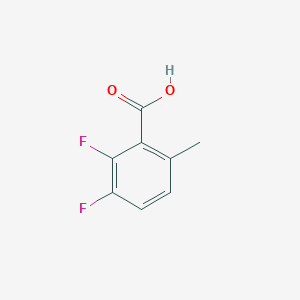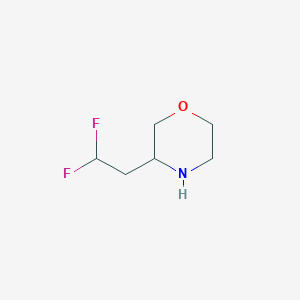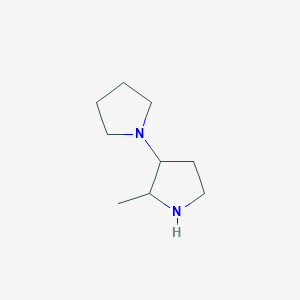
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine
Descripción general
Descripción
“2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .Aplicaciones Científicas De Investigación
Polar [3+2] Cycloaddition
- Synthesis and Application : Pyrrolidines, including 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine, are synthesized via [3+2] cycloaddition reactions. They have applications in medicine and industry, such as in dyes and agrochemicals (Żmigrodzka et al., 2022).
Analogues of Hepatotoxic Pyrrolizidine Alkaloids
- Synthesis and Biological Effects : Derivatives of pyrrolidines, like 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine, are synthesized as analogues of hepatotoxic pyrrolizidine alkaloids. They are used to study the biological effects similar to toxic pyrrolizidine alkaloids (Mattocks, 1974).
Preparation of Dihydro-1H-Pyrrolizine
- Efficient Synthesis : A study demonstrates the efficient one-pot synthesis of dihydro-1H-pyrrolizine from pyrrolidin-1-yl-cyclopropenethiones, showcasing the chemical versatility of pyrrolidine derivatives (Yagyu et al., 1998).
Thioanalogues Synthesis and Structure
- Synthesis and Spectral Analysis : Thioanalogues of pyrrolidine compounds, including 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine, have been synthesized and analyzed using spectroscopy and X-ray diffraction, indicating their utility in structural and chemical studies (Wojciechowska-Nowak et al., 2011).
Bioactive Pyrrolidino Pyrrolidines
- Antibacterial and Antimycobacterial Activities : Pyrrolidino[3,4-b]pyrrolidines, derivatives of pyrrolidine, are evaluated for their potential antibacterial and antimycobacterial activities, showing their significance in medical research (Belveren et al., 2018).
Rearrangement of Pyrrolidin-2-ones
- Chemical Rearrangement : The study of the rearrangement of chlorinated pyrrolidin-2-ones into 5-methoxylated 3-pyrrolin-2-ones highlights the chemical reactivity and potential applications of pyrrolidine derivatives in synthesizing agrochemical or medicinal compounds (Ghelfi et al., 2003).
Organocatalysis
- Catalysis and Mechanism : A derivative of pyrrolidine is used as an effective organocatalyst for asymmetric Michael addition reactions. This illustrates the application of pyrrolidine compounds in catalysis and chemical synthesis (Cui Yan-fang, 2008).
Conjugate Addition Reactions
- Synthesis of Bioactive Compounds : Pyrrolin-2-ones and pyrrolidines, including 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine, are utilized in conjugate addition reactions for synthesizing biologically active compounds, demonstrating their significance in pharmaceutical research (Alves, 2007).
Intramolecular Hydrogen Bonding
- Structural Analysis : The study of intramolecular hydrogen bonding in thiadiazol-pyrrolidin-2-ol bearing species, related to pyrrolidine derivatives, reveals important insights into the conformational properties of these compounds (Laurella & Erben, 2016).
Safety And Hazards
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine” and similar compounds may have potential applications in drug discovery and development .
Propiedades
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-9(4-5-10-8)11-6-2-3-7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALPABWKFRGRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



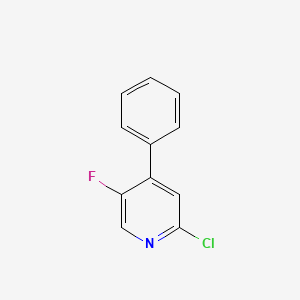
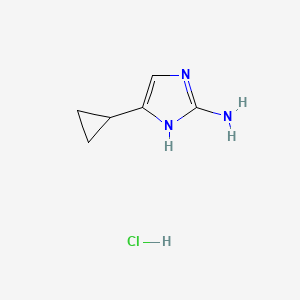

![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)
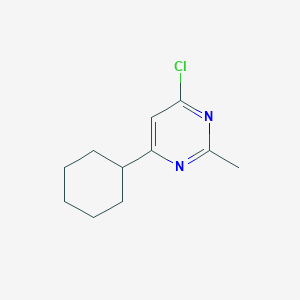
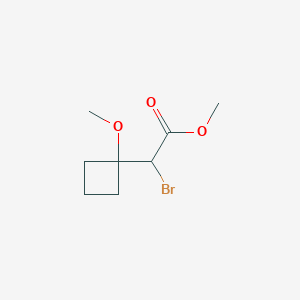
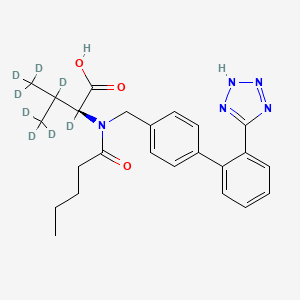
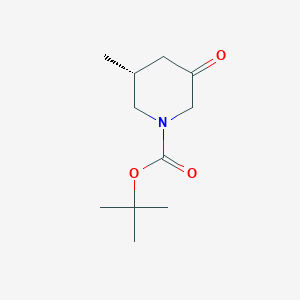
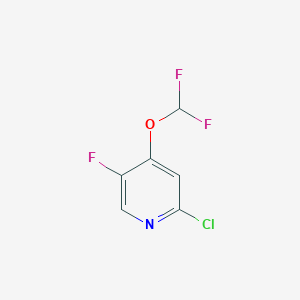
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)

